Diethyl 4,4'-[methylenebis(oxy)]dibenzoate
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Overview
Description
Diethyl 4,4’-[methylenebis(oxy)]dibenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two ester groups attached to a central methylene bridge, which is further connected to two benzene rings through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4,4’-[methylenebis(oxy)]dibenzoate can be synthesized through a multi-step process starting from 4-hydroxybenzoic acid. The synthesis involves the following steps:
Esterification: 4-hydroxybenzoic acid is first esterified with ethanol to form ethyl 4-hydroxybenzoate.
Coupling Reaction: Ethyl 4-hydroxybenzoate is then reacted with 1,4-bis(chloromethyl)benzene in the presence of a base, such as potassium carbonate, to form diethyl 4,4’-[methylenebis(oxy)]dibenzoate.
Industrial Production Methods
In an industrial setting, the production of diethyl 4,4’-[methylenebis(oxy)]dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-[methylenebis(oxy)]dibenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The methylene bridge can be oxidized to form a carbonyl group, resulting in the formation of a diketone derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the benzene rings.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide can be employed as oxidizing agents.
Substitution: Nitric acid for nitration, and bromine for bromination, are commonly used reagents.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and ethanol.
Oxidation: 4,4’-[methylenebis(oxy)]dibenzaldehyde.
Substitution: Nitro or halogenated derivatives of diethyl 4,4’-[methylenebis(oxy)]dibenzoate.
Scientific Research Applications
Diethyl 4,4’-[methylenebis(oxy)]dibenzoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are valuable materials for their mechanical and thermal properties.
Materials Science: The compound is utilized in the development of liquid crystalline materials and non-linear optical materials due to its rigid aromatic structure.
Biological Studies: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of diethyl 4,4’-[methylenebis(oxy)]dibenzoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups are susceptible to hydrolysis by esterases, leading to the formation of 4-hydroxybenzoic acid and ethanol.
Oxidation: The methylene bridge can be oxidized by oxidizing agents, resulting in the formation of carbonyl-containing derivatives.
Substitution Reactions:
Comparison with Similar Compounds
Diethyl 4,4’-[methylenebis(oxy)]dibenzoate can be compared with other similar compounds, such as:
Diethyl 4,4’-[octane-1,8-diylbis(oxy)]dibenzoate: This compound has a longer aliphatic chain connecting the benzene rings, resulting in different physical properties and applications.
Diethyl 4,4’-[3,6-dioxaoctane-1,8-diyl-dioxy]dibenzoate: This compound contains an ether linkage in the aliphatic chain, which affects its solubility and reactivity.
The uniqueness of diethyl 4,4’-[methylenebis(oxy)]dibenzoate lies in its specific structure, which provides a balance between rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .
Properties
CAS No. |
57987-50-5 |
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Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenoxy)methoxy]benzoate |
InChI |
InChI=1S/C19H20O6/c1-3-22-18(20)14-5-9-16(10-6-14)24-13-25-17-11-7-15(8-12-17)19(21)23-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
BATDFGHKSZYNQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCOC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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